molecular formula C12H15F5O3Si B1585758 Triethoxy(pentafluorophenyl)silane CAS No. 20083-34-5

Triethoxy(pentafluorophenyl)silane

Cat. No. B1585758
CAS RN: 20083-34-5
M. Wt: 330.32 g/mol
InChI Key: QALDFNLNVLQDSP-UHFFFAOYSA-N
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Description

Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile that has been shown to be reactive in Pd-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of Triethoxy(pentafluorophenyl)silane is C12H15F5O3Si. It consists of 36 atoms - 15 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, and 5 Fluorine atoms .


Chemical Reactions Analysis

Triethoxy(pentafluorophenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . In addition, symmetric ethers were cleaved to the alkane and silyl ether with 1.1 equivalents of silane and were fully reduced to alkanes with 3.0 equivalents .


Physical And Chemical Properties Analysis

Triethoxy(pentafluorophenyl)silane is a liquid at 20°C. It has a boiling point of 238°C and a flash point of 104°C. The specific gravity at 20/20°C is 1.26 and the refractive index is 1.42 .

Scientific Research Applications

  • Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes, including derivatives of Triethoxy(pentafluorophenyl)silane, are used in the hydrolysis and polycondensation process to form ordered structured materials. These materials have potential applications in nanotechnology and materials science due to their highly organized inorganic-organic layered structures (Shimojima, Sugahara, & Kuroda, 1997).

  • Optically Active SiO-Containing Polymers : Triethoxy(pentafluorophenyl)silane derivatives are effective in the synthesis of optically pure and diisotactic phenyl- and naphthyl-substituted poly(siloxane)s, which have applications in polymer science and materials engineering (Zhou & Kawakami, 2005).

  • Borane-Catalyzed Chemical Reactions : These compounds are also used in borane-catalyzed ring-opening and closing cascades of furans, leading to silicon-functionalized synthetic intermediates. This application is significant in the field of organic chemistry, particularly in the synthesis of natural products and pharmacophores (Hazra, Gandhamsetty, Park, & Chang, 2016).

  • Silane Functionalization in Polymer Science : Triethoxy(pentafluorophenyl)silane derivatives have been utilized for introducing silane moieties in polymers, such as in the crosslinking study of low molar mass polybutadiene. This application is crucial in enhancing the mechanical properties and thermal stability of polymers (Schapman, Couvercelle, & Bunel, 2000).

  • Electrochemical Applications : The use of vinyl-triethoxy silane films on iron for improving adhesion of organic coatings and protecting against corrosion highlights another important application in materials science (Flis & Kanoza, 2006).

  • Silane Catalysis in Organic Reactions : Triethoxy(pentafluorophenyl)silane and its derivatives are involved in several organic reactions, such as the hydrosilylation of carbonyl groups, offering insights into new catalytic mechanisms and pathways in organic synthesis (Sakata & Fujimoto, 2013).

  • Biocompatibility and Biomedical Applications : The use of triethoxy(octyl)silane coatings on magnesium alloy to improve biocompatibility for potential clinical applications demonstrates the relevance of these compounds in biomedical engineering (Gu et al., 2017).

Safety And Hazards

Triethoxy(pentafluorophenyl)silane is known to cause skin irritation and serious eye irritation. Precautions should be taken to avoid contact with skin and eyes. In case of contact, wash thoroughly with plenty of soap and water. If irritation persists, seek medical advice .

properties

IUPAC Name

triethoxy-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDFNLNVLQDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382180
Record name (Pentafluorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyltriethoxysilane

CAS RN

20083-34-5
Record name (Pentafluorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethoxysilyl)pentafluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Gayen, BP Chaplin - ACS applied materials & interfaces, 2017 - ACS Publications
This research investigated the effects of surface fluorination on both rates of organic compound oxidation (phenol and terephthalic acid (TA)) and ClO 4 – formation at boron-doped …
Number of citations: 26 pubs.acs.org
AZ Torano - 2017 - repository.kaust.edu.sa
Aqueous industrial effluents containing organic pollutants, such as textile dyes and crude oil, represent environmental and human health concerns due to their toxicity and possible …
Number of citations: 1 repository.kaust.edu.sa
C Giori - 1971 - ntrs.nasa.gov
Several new fluoroaromatic silicon and carbon polysners have bean synthesized and the effect of simulated solar ultraviolet and proton Irradiation in a vacuum environment has been …
Number of citations: 0 ntrs.nasa.gov
K Ohshiro, Y Sasaki, Q Zhou, X Lyu, Y Yamanashi… - Analyst, 2022 - pubs.rsc.org
Herein, we report an extended-gate-type organic field-effect transistor (OFET) sensor for oxytocin. The fabricated OFET-based immunosensor has successfully detected oxytocin at a ppt …
Number of citations: 15 pubs.rsc.org
P Gayen - 2018 - indigo.uic.edu
This dissertation summarizes different modifications of porous and non-porous electrode surfaces for electrochemical water and wastewater treatment and sensing applications. …
Number of citations: 2 indigo.uic.edu
YR Si - greyhoundchrom.com
Silane Coupling Agents Page 1 1 Please inquire for pricing and availability of listed products to our local sales representatives. Page 2 Please inquire for pricing and availability of listed …
Number of citations: 0 www.greyhoundchrom.com

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